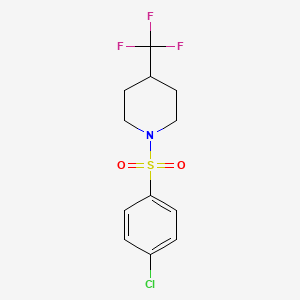

1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine

Description

Systematic Nomenclature and CAS Registry Information

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine is a sulfonamide derivative characterized by a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and a trifluoromethyl moiety. Its IUPAC name reflects the systematic arrangement of substituents, where the sulfonamide group occupies the 1-position and the trifluoromethyl group is at the 4-position of the piperidine ring. The compound is registered under CAS No. 1440956-24-0 and is recognized by the MDL identifier MFCD00203803 .

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₂H₁₃ClF₃NO₂S corresponds to a molecular weight of 327.75 g/mol , as confirmed by mass spectrometric and NMR data. The piperidine ring adopts a chair conformation, with the substituents positioned to minimize steric strain. The 4-chlorobenzenesulfonyl group introduces a planar sulfonyl moiety, while the trifluoromethyl group at the 4-position of the piperidine ring enhances electronic and steric effects. The nitrogen atom in the sulfonamide group exhibits partial pyramidalization due to resonance stabilization with the sulfonyl group, as observed in related sulfonamides.

X-ray Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals critical structural insights:

- Dihedral angles : The 4-chlorobenzenesulfonyl group forms a dihedral angle of 23.6(2)° with the piperidine ring, influenced by steric interactions between the chloro substituent and adjacent groups.

- Hydrogen bonding : The sulfonamide group participates in intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Conformational preferences : The piperidine ring adopts a chair conformation with the trifluoromethyl group in the axial position to minimize 1,3-diaxial interactions, while the sulfonyl group occupies an equatorial position.

| Structural Parameter | Value | Source |

|---|---|---|

| Dihedral angle (sulfonyl-piperidine) | 23.6(2)° | |

| S-N bond length | ~1.65–1.70 Å |

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO2S/c13-10-1-3-11(4-2-10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMKLTMBMAFXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Sulfonylation: The final step involves the sulfonylation of the piperidine ring with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups play crucial roles in binding to these targets, influencing their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Effects

- Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3): This analog lacks the trifluoromethyl group but shares the 4-chlorobenzenesulfonyl substituent. Its molecular weight (296.21 g/mol) is lower than the target compound due to the absence of -CF₃.

- Its simpler structure (MW 229.22 g/mol) highlights the -CF₃ group’s contribution to lipophilicity and steric effects .

- 1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine hydrochloride :

This derivative (MW 348.6 g/mol) features dual chloro substituents and a -CF₃ group. The additional chloromethyl group may enhance halogen bonding interactions but could reduce metabolic stability compared to the target compound .

Key Structural Differences

*Calculated based on molecular formulas.

Pharmacological and Functional Comparisons

- The target compound’s sulfonyl group may mimic the aryl interactions seen in ifenprodil, while -CF₃ could enhance blood-brain barrier penetration .

- Anti-Acetylcholinesterase (AChE) Activity: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives show IC₅₀ values as low as 0.56 nM, suggesting that strategic substituent placement (e.g., sulfonyl groups) could modulate enzyme affinity .

- Antiviral Agents : Vicriviroc maleate (a piperidine-based CCR5 antagonist) underscores the therapeutic relevance of -CF₃ and aryl groups in drug design .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a sulfonyl group and a trifluoromethyl moiety. These characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor binding. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group enhances the compound's ability to form hydrogen bonds, while the trifluoromethyl group increases lipophilicity, affecting membrane permeability and binding affinity.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

- Receptor Binding : The compound interacts with several receptors, modulating their activity. This property is particularly valuable in pharmacological applications where receptor modulation is desired.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various in vitro assays. Key findings include:

- Antibacterial Activity : The compound demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential as an antimicrobial agent .

- Enzyme Inhibition : It exhibited strong inhibitory effects on urease, making it a candidate for treating conditions related to urease-producing pathogens .

Case Studies

- Cholinergic Activity : A study focused on the compound's role as an acetylcholinesterase inhibitor found that it significantly increased acetylcholine levels in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Cancer Research : In cancer cell lines, the compound was assessed for its ability to inhibit cell proliferation. Results indicated that it could reduce viability in certain cancer types, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is informative:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzenesulfonyl)piperidine | Lacks trifluoromethyl group | Different reactivity; lower binding affinity |

| 4-(Trifluoromethyl)piperidine | Lacks sulfonyl group | Reduced enzyme inhibition potential |

| 1-(4-Methylbenzenesulfonyl)-4-(trifluoromethyl)piperidine | Contains methyl instead of chlorine | Altered biological profile |

Q & A

Basic: What are the critical steps in synthesizing 1-(4-chlorobenzenesulfonyl)-4-(trifluoromethyl)piperidine?

Methodological Answer:

Synthesis typically involves sequential reactions:

Sulfonation : Introduction of the 4-chlorobenzenesulfonyl group via sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Trifluoromethylation : The trifluoromethyl group is introduced either through nucleophilic substitution (using trifluoromethylating agents like TMSCF₃) or via pre-functionalized intermediates .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Key Considerations : Reaction temperature (0–25°C) and anhydrous conditions are critical to avoid side reactions .

Basic: How is the structure of this compound validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl group at C1, trifluoromethyl at C4). For example, the sulfonyl group shows deshielded protons (~7.6–8.0 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of the bulky sulfonyl and trifluoromethyl groups .

Basic: How do the sulfonyl and trifluoromethyl groups influence its physicochemical properties?

Methodological Answer:

- Solubility : The sulfonyl group enhances water solubility (~2.5 mg/mL in PBS), while the trifluoromethyl group increases lipophilicity (logP ~3.2) .

- Stability : The sulfonyl group stabilizes the piperidine ring against oxidation, confirmed by accelerated stability testing (40°C/75% RH for 14 days) .

- Electronic Effects : Trifluoromethyl acts as a strong electron-withdrawing group, altering reaction kinetics (e.g., SN2 reactivity) .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in trifluoromethylation steps .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance sulfonylation yields by 15–20% compared to THF .

- Process Monitoring : In-line FTIR tracks reaction progress, reducing byproduct formation .

Advanced: What strategies are used in structure-activity relationship (SAR) studies for enzyme inhibition?

Methodological Answer:

- Substituent Variation : Replace the 4-chlorobenzenesulfonyl group with methoxy or nitro analogs to assess steric/electronic effects on target binding .

- Biological Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values correlate with trifluoromethyl positioning .

- Co-crystallization : X-ray structures with target enzymes (e.g., carbonic anhydrase) reveal binding motifs .

Advanced: How can conflicting biological activity data be resolved?

Methodological Answer:

- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

- Dose-Response Curves : Use 8-point IC₅₀ measurements (vs. single-dose) to account for non-linear effects .

Advanced: What computational approaches predict its pharmacokinetic behavior?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier penetration using force fields (AMBER) to assess neuropharmacological potential .

- QSAR Models : Train models on PubChem datasets to predict metabolic stability (e.g., CYP3A4-mediated oxidation) .

- Docking Studies (AutoDock Vina) : Screen against off-target receptors (e.g., hERG) to evaluate cardiotoxicity risks .

Advanced: How does pH affect its stability in biological matrices?

Methodological Answer:

- pH-Rate Profiling : Conduct degradation studies (pH 1–10, 37°C) to identify labile bonds. The sulfonyl group degrades at pH <2 (acid-catalyzed hydrolysis) .

- Buffer Selection : Use phosphate buffer (pH 7.4) for in vitro assays to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.